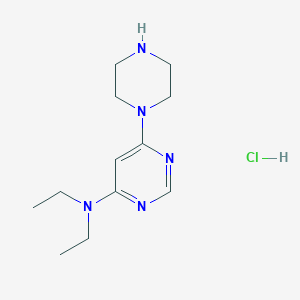N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride
CAS No.: 1185319-47-4
Cat. No.: VC3257873
Molecular Formula: C12H22ClN5
Molecular Weight: 271.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1185319-47-4 |
|---|---|
| Molecular Formula | C12H22ClN5 |
| Molecular Weight | 271.79 g/mol |
| IUPAC Name | N,N-diethyl-6-piperazin-1-ylpyrimidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H21N5.ClH/c1-3-16(4-2)11-9-12(15-10-14-11)17-7-5-13-6-8-17;/h9-10,13H,3-8H2,1-2H3;1H |
| Standard InChI Key | SUILTDYOXPIZTJ-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=NC=NC(=C1)N2CCNCC2.Cl |
| Canonical SMILES | CCN(CC)C1=NC=NC(=C1)N2CCNCC2.Cl |
Introduction
Chemical Properties and Structure
Molecular Identity
N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride is identified by the CAS number 1185319-47-4, representing its unique registration in chemical databases. The compound possesses the molecular formula C12H22ClN5, indicating its composition of twelve carbon atoms, twenty-two hydrogen atoms, one chlorine atom (from the hydrochloride salt), and five nitrogen atoms distributed throughout its structure. Its molecular weight is calculated as 271.79 g/mol, placing it in the medium-sized molecular weight category for drug-like compounds . This molecular identity establishes the compound as a member of the pyrimidine class, with distinctive substitution patterns that differentiate it from other pyrimidine derivatives.
Structural Characteristics
The structural framework of N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride centers around a pyrimidine ring, which serves as the core scaffold. This heterocyclic structure is substituted at position 6 with a piperazine group, creating a nitrogen-rich region that contributes significantly to the compound's potential pharmacological properties. At position 4, the pyrimidine ring bears an N,N-diethylamine group, with two ethyl chains attached to a nitrogen atom. This arrangement enhances the compound's lipophilicity, a crucial factor in determining a drug's ability to cross biological membranes, particularly the blood-brain barrier. The presence of the hydrochloride salt form improves the compound's water solubility compared to its free base form, which is advantageous for pharmaceutical formulations and bioavailability.
Synthesis and Chemical Reactions
Synthetic Pathways
Pharmaceutical and Biological Significance
Pharmaceutical Applications
N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride is primarily of interest in pharmaceutical research as a potential intermediate in drug development. The compound's structural features make it particularly relevant for investigations targeting central nervous system disorders. The piperazine moiety is a common pharmacophore in many psychoactive medications, including antipsychotics, anxiolytics, and antidepressants, due to its ability to interact with various neurotransmitter receptors. The diethylamine group enhances lipophilicity, potentially facilitating blood-brain barrier penetration, which is crucial for CNS-active drugs.
While no specific marketed drugs containing the exact N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine scaffold are identified in the available literature, related pyrimidine-containing compounds have demonstrated significant pharmaceutical applications. For instance, compounds with pyrimidin-2-amine scaffolds have been developed as highly potent and selective inhibitors of cyclin-dependent kinases (CDK4 and CDK6), which are validated targets for anticancer drug discovery .
Biological Activities
Analytical Methods and Characterization
Spectroscopic Analysis
The structural characterization of N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride typically employs several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structural arrangement of atoms and functional groups. Proton (¹H) NMR would reveal characteristic signals for the ethyl groups (typically as triplets and quartets), aromatic protons of the pyrimidine ring, and the methylene protons of the piperazine ring. Carbon (¹³C) NMR would provide additional structural confirmation through characteristic resonances for the pyrimidine carbons, aliphatic carbons of the ethyl groups, and piperazine carbons.
Mass spectrometry (MS) is another essential technique for the characterization of this compound, providing molecular weight confirmation and fragmentation patterns that support structural assignments. The expected molecular ion peak would correspond to the cationic portion of the salt (C₁₂H₂₂N₅⁺), with fragment ions potentially arising from the cleavage of N-ethyl bonds or fragmentation of the piperazine ring.
Chromatographic Techniques
Chromatographic methods play a crucial role in both the purification and analysis of N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride. High-Performance Liquid Chromatography (HPLC) is particularly valuable for assessing purity and detecting related substances or impurities. Reverse-phase HPLC, utilizing C18 columns with appropriate mobile phase compositions (typically mixtures of water and organic solvents like acetonitrile or methanol, often with pH modifiers), would be suitable for this basic compound.
Thin-Layer Chromatography (TLC) provides a simple and rapid method for monitoring reactions during synthesis and for preliminary purity assessments. For a compound like N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride, silica gel plates with appropriate solvent systems (possibly including dichloromethane, methanol, and ammonia in various ratios) would likely be effective for visualizing the compound, potentially using UV detection or appropriate staining reagents.
Future Research Directions
Gaps in Current Knowledge
Despite the potential pharmaceutical significance of N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride, several knowledge gaps exist in the current literature. Comprehensive physicochemical characterization, including detailed solubility profiles across various pH conditions, partition coefficients, and crystal structure analysis, would provide valuable information for pharmaceutical formulation development. Additionally, systematic investigation of the compound's stability under various storage conditions and in different solvent systems would be beneficial for establishing appropriate handling and storage protocols.
From a biological perspective, detailed studies of the compound's activity against specific receptor systems, enzyme targets, and cellular pathways are needed to fully evaluate its therapeutic potential. Structure-activity relationship studies, involving the synthesis and testing of structural analogues with systematic modifications, would help identify the pharmacophoric elements responsible for any observed biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume